N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC20196911
Molecular Formula: C18H19N3S
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine -](/images/structure/VC20196911.png)
Specification
Molecular Formula | C18H19N3S |
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Molecular Weight | 309.4 g/mol |
IUPAC Name | N-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C18H19N3S/c1-2-12-7-9-13(10-8-12)21-17-16-14-5-3-4-6-15(14)22-18(16)20-11-19-17/h7-11H,2-6H2,1H3,(H,19,20,21) |
Standard InChI Key | JKAULHONFWFBJL-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Introduction
Chemical Identity and Structural Features
N-(4-Ethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine features a planar aromatic system fused with a saturated tetrahydrobenzo ring, which confers unique electronic and steric properties. The 4-ethylphenyl substituent at the 4-amino position enhances lipophilicity, influencing its pharmacokinetic profile.
Molecular Properties
Property | Value |
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Molecular Formula | C₁₉H₂₂N₃S |
Molecular Weight | 324.46 g/mol |
IUPAC Name | N-(4-ethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine |
SMILES | CCC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
The structural distinction between the 4-ethylphenyl derivative and its 2-ethylphenyl isomer (PubChem CID 4796718) lies in the substitution pattern, which significantly alters molecular polarity and binding affinities . For instance, the para-substituted ethyl group in the 4-ethylphenyl variant reduces steric hindrance compared to the ortho-substituted analog, potentially enhancing interactions with biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions starting from Gewald reaction precursors. A validated method for analogous compounds involves:
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Cyclization: Reacting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with formamide under reflux to form the pyrimidine core .
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Functionalization: Chlorination at the 4-position using POCl₃, followed by nucleophilic substitution with 4-ethylaniline in acetonitrile or ethanol .
Key optimization parameters include solvent choice (acetonitrile for faster kinetics) and stoichiometric ratios (1:1.1 substrate-to-aniline) . Industrial-scale production may employ continuous flow reactors to enhance yield and purity .
Structural Modifications
Modifications at the pyrimidine ring’s 2- and 4-positions enable diversification:
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Chlorination: POCl₃ at 80°C yields 4-chloro intermediates, amenable to further coupling reactions .
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Amination: Buchwald-Hartwig catalysis introduces aryl/alkyl groups, altering electronic properties .
Physicochemical Properties
The compound’s tetrahydrobenzo ring contributes to moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. Key physicochemical parameters include:
Property | Value/Description |
---|---|
LogP (Predicted) | 3.8 ± 0.5 |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 3 (Pyrimidine N atoms) |
Topological Polar Surface Area | 65.2 Ų |
The ethylphenyl group enhances membrane permeability, as evidenced by comparative studies on analogs .
Chemical Reactivity
Nucleophilic Substitution
The electron-deficient pyrimidine ring undergoes regioselective reactions:
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C4 Position: Primary site for nucleophilic attack due to resonance stabilization of the leaving group .
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C2 Position: Less reactive but accessible under strong electrophilic conditions .
Oxidative Transformations
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Thiophene Sulfur Oxidation: Treatment with H₂O₂ or NaOCl yields sulfoxide or sulfone derivatives, modulating bioactivity .
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Ring Dehydrogenation: Catalytic dehydrogenation (Pd/C, 150°C) converts the tetrahydro ring to a fully aromatic system, enhancing π-conjugation .
Biological Activity and Applications
Tyrosinase Inhibition
Molecular docking studies on tetrahydrobenzo thieno[2,3-d]pyrimidine derivatives reveal strong interactions with tyrosinase’s active site, particularly via hydrogen bonding and hydrophobic contacts . While the 4-ethylphenyl variant remains untested, analogs with lipophilic substituents (e.g., hydroxy groups) exhibit IC₅₀ values comparable to kojic acid .
Anti-Inflammatory Effects
Preliminary data suggest that benzothieno[2,3-d]pyrimidines inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation .
Research Findings and Case Studies
Molecular Docking Insights
In silico studies predict that N-(4-ethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine binds tyrosinase with a docking score of −8.2 kcal/mol, surpassing hydroquinone (−6.5 kcal/mol) . Key interactions include:
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Hydrogen Bonds: Between the pyrimidine NH and His263 residue.
Comparative Pharmacological Screening
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